molecular formula C14H11ClO2 B2389556 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde CAS No. 328565-20-4

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

Cat. No.: B2389556
CAS No.: 328565-20-4
M. Wt: 246.69
InChI Key: JMULYCYANQIZED-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 2-chlorobenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and other organometallic reagents.

Major Products Formed

    Oxidation: 5-(2-Chlorobenzyl)-2-hydroxybenzoic acid.

    Reduction: 5-(2-Chlorobenzyl)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is unique due to the presence of both a 2-chlorobenzyl group and a hydroxyl group on the benzaldehyde core

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULYCYANQIZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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